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Compound of Interest

Compound Name: Aniline, 5-tert-pentyl-2-phenoxy-

Cat. No.: B11958710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic pathways for the preparation of 5-

tert-pentyl-2-phenoxyaniline, a substituted diphenyl ether aniline derivative of interest in

medicinal chemistry and materials science. The guide provides a comparative analysis of the

classical Ullmann condensation and the modern Buchwald-Hartwig amination routes, complete

with detailed experimental protocols, tabulated quantitative data, and process visualizations to

aid in laboratory-scale synthesis.

Executive Summary
The synthesis of 5-tert-pentyl-2-phenoxyaniline can be effectively achieved through two distinct

and viable pathways. The first is a classical approach utilizing an Ullmann condensation to form

the key C-O ether bond, followed by a nitro group reduction. The second, a more contemporary

method, employs a palladium-catalyzed Buchwald-Hartwig amination for the crucial C-N bond

formation. Both routes offer distinct advantages and disadvantages in terms of reaction

conditions, catalyst systems, and substrate scope. This guide will provide the necessary details

for the successful execution of either synthetic strategy.
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Property Value

CAS Number 70289-36-0[1]

Molecular Formula C₁₇H₂₁NO[1]

Molecular Weight 255.35 g/mol [1]

Appearance Not specified (likely an oil or low-melting solid)

Boiling Point 353.7 °C at 760 mmHg

Density 1.04 g/cm³

Flash Point 155.4 °C

Vapor Pressure 3.53E-05 mmHg at 25°C

Synthetic Pathways
Two principal retrosynthetic disconnections for 5-tert-pentyl-2-phenoxyaniline are considered:

one severing the C-O bond of the diphenyl ether and the other breaking the C-N bond of the

aniline. These lead to the Ullmann condensation and Buchwald-Hartwig amination pathways,

respectively.

Pathway 1: Ullmann Condensation Route
This pathway involves the formation of the phenoxy ether linkage via a copper-catalyzed

nucleophilic aromatic substitution (Ullmann condensation), followed by the reduction of a nitro

group to the target aniline. This classical approach is often favored for its cost-effectiveness,

though it may require harsh reaction conditions.[2] The electron-withdrawing nitro group ortho

to the leaving group facilitates the nucleophilic substitution.
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Caption: Ullmann condensation pathway for 5-tert-pentyl-2-phenoxyaniline synthesis.
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Pathway 2: Buchwald-Hartwig Amination Route
This modern approach relies on a palladium-catalyzed cross-coupling reaction to form the C-N

bond. This method generally offers milder reaction conditions, higher functional group

tolerance, and often better yields compared to the classical Ullmann-type reactions.[3] The

synthesis of the requisite precursors, 1-bromo-2-phenoxybenzene and 4-tert-pentylaniline, is

also considered.
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Caption: Buchwald-Hartwig amination pathway for 5-tert-pentyl-2-phenoxyaniline synthesis.

Experimental Protocols
Pathway 1: Ullmann Condensation Route
Step 1: Nitration of tert-pentylbenzene to 4-tert-pentyl-1-nitrobenzene

Procedure: To a stirred mixture of concentrated sulfuric acid (35 mL) and concentrated nitric

acid (25 mL), cooled to 0-5 °C in an ice-salt bath, add tert-pentylbenzene (0.2 mol) dropwise

over 1 hour. Maintain the temperature below 10 °C during the addition. After the addition is

complete, continue stirring at 0-5 °C for 2 hours, then allow the mixture to warm to room

temperature and stir for an additional 4 hours. Carefully pour the reaction mixture onto
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crushed ice (200 g) with vigorous stirring. The crude product will separate as an oil. Extract

the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with

water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate,

filter, and remove the solvent under reduced pressure to yield 4-tert-pentyl-1-nitrobenzene.

Step 2: Bromination of 4-tert-pentyl-1-nitrobenzene to 1-bromo-2-nitro-4-tert-pentylbenzene

Procedure: To a solution of 4-tert-pentyl-1-nitrobenzene (0.1 mol) in concentrated sulfuric

acid (50 mL), add N-bromosuccinimide (NBS) (0.11 mol) in portions over 30 minutes at room

temperature. Stir the mixture for 24 hours. Pour the reaction mixture onto ice water. The

precipitated solid is collected by filtration, washed thoroughly with water until the washings

are neutral, and then dried. Recrystallization from ethanol affords pure 1-bromo-2-nitro-4-

tert-pentylbenzene.

Step 3: Ullmann Condensation of 1-bromo-2-nitro-4-tert-pentylbenzene with Phenol

Procedure: A mixture of 1-bromo-2-nitro-4-tert-pentylbenzene (0.05 mol), phenol (0.06 mol),

anhydrous potassium carbonate (0.075 mol), and copper(I) iodide (0.005 mol) in N,N-

dimethylformamide (DMF) (100 mL) is heated at 150 °C for 12 hours under a nitrogen

atmosphere. After cooling to room temperature, the reaction mixture is poured into water and

extracted with ethyl acetate. The combined organic extracts are washed with 1 M NaOH

solution to remove excess phenol, followed by water and brine. The organic layer is dried

over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified

by column chromatography (silica gel, hexane-ethyl acetate) to give 2-nitro-4-tert-pentyl-1-

phenoxybenzene.

Step 4: Reduction of 2-nitro-4-tert-pentyl-1-phenoxybenzene

Procedure: To a solution of 2-nitro-4-tert-pentyl-1-phenoxybenzene (0.04 mol) in ethanol

(100 mL), add tin(II) chloride dihydrate (0.12 mol) and concentrated hydrochloric acid (20

mL). Heat the mixture at reflux for 4 hours. After cooling, the reaction mixture is made

alkaline by the careful addition of a concentrated sodium hydroxide solution. The resulting

mixture is extracted with ethyl acetate. The organic layer is washed with water and brine,

dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue

is purified by column chromatography to yield 5-tert-pentyl-2-phenoxyaniline.
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Pathway 2: Buchwald-Hartwig Amination Route
Step 1: Synthesis of 4-tert-pentylaniline

Procedure: The synthesis follows a two-step process starting with the nitration of tert-

pentylbenzene as described in Pathway 1, Step 1. The resulting 4-tert-pentyl-1-nitrobenzene

(0.1 mol) is dissolved in ethanol (200 mL) in a hydrogenation vessel. Palladium on carbon

(10% Pd/C, 1 g) is added, and the mixture is hydrogenated at 50 psi of H₂ for 4 hours. The

catalyst is then removed by filtration through Celite, and the solvent is evaporated under

reduced pressure to give 4-tert-pentylaniline, which can be used without further purification.

Step 2: Synthesis of 1-bromo-2-phenoxybenzene

Procedure: A detailed, multi-step synthesis for this precursor is beyond the scope of this

guide. However, it is commercially available or can be synthesized via methods such as the

Ullmann condensation of 2-bromophenol with bromobenzene or the diazotization of 2-

phenoxyaniline followed by a Sandmeyer reaction with CuBr.

Step 3: Buchwald-Hartwig Amination

Procedure: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.001 mol), Xantphos (0.0024

mol), and sodium tert-butoxide (0.14 mol). The tube is evacuated and backfilled with argon.

Add a solution of 1-bromo-2-phenoxybenzene (0.1 mol) and 4-tert-pentylaniline (0.12 mol) in

anhydrous toluene (100 mL). The reaction mixture is heated at 100 °C for 24 hours. After

cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a

pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium

sulfate, and concentrated. The crude product is purified by column chromatography to afford

5-tert-pentyl-2-phenoxyaniline.

Quantitative Data Summary
Table 1: Reaction Conditions and Yields for Ullmann Condensation Pathway
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Step Reaction
Key
Reagents

Solvent
Temp.
(°C)

Time (h) Yield (%)

1 Nitration
HNO₃,

H₂SO₄
- 0-25 6 ~85

2
Brominatio

n

NBS,

H₂SO₄
H₂SO₄ 25 24 ~70

3

Ullmann

Condensati

on

Phenol,

K₂CO₃, CuI
DMF 150 12 60-75

4 Reduction
SnCl₂·2H₂

O, HCl
Ethanol 78 4 ~80

Table 2: Reaction Conditions and Yields for Buchwald-Hartwig Amination Pathway

Step
Reactio
n

Catalyst
System

Base Solvent
Temp.
(°C)

Time (h)
Yield
(%)

1a Nitration
HNO₃,

H₂SO₄
- - 0-25 6 ~85

1b
Reductio

n

10%

Pd/C, H₂
Ethanol 25 4 >95

2
Aminatio

n

Pd₂(dba)

₃,

Xantphos

NaOtBu Toluene 100 24 75-90

Conclusion
Both the Ullmann condensation and Buchwald-Hartwig amination pathways provide viable

routes to 5-tert-pentyl-2-phenoxyaniline. The choice of method will depend on the specific

requirements of the researcher, including precursor availability, desired scale, and tolerance for

specific reaction conditions. The Ullmann route, while classical, remains a robust option,

particularly when cost is a primary consideration. The Buchwald-Hartwig amination, on the

other hand, offers a more modern and often higher-yielding alternative with milder conditions,
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making it suitable for more sensitive substrates or when higher purity is required from the

outset. This guide provides the foundational information for the successful synthesis and further

investigation of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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